6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Medicinal Chemistry Physicochemical Properties Drug Design

6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2) is a strategic heterocyclic building block for medicinal chemistry. Its specific substitution pattern — C6 bromomethyl for nucleophilic substitution/cross-coupling and C2 trifluoromethyl for metabolic stability — enables the synthesis of kinase inhibitors (e.g., MELK inhibitor scaffolds) and antitubercular agents (MIC 9-12 μM against Mtb). Interchanging with analogs alters lipophilicity (XLogP), electronic properties, and coupling behavior. This compound delivers precise reactivity for focused SAR libraries. Request a quote today.

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
CAS No. 175203-72-2
Cat. No. B070797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-(trifluoromethyl)quinoline
CAS175203-72-2
Synonyms6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Molecular FormulaC11H7BrF3N
Molecular Weight290.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CBr
InChIInChI=1S/C11H7BrF3N/c12-6-7-1-3-9-8(5-7)2-4-10(16-9)11(13,14)15/h1-5H,6H2
InChIKeyCWAOIBJOIADGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2): A Specialized Quinoline Scaffold for Targeted Synthesis


6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2) is a heterocyclic building block featuring a quinoline core with a bromomethyl substituent at the C6 position and a trifluoromethyl group at the C2 position [1]. This specific substitution pattern is critical for medicinal chemistry applications, particularly as an intermediate in the synthesis of complex molecules for antimicrobial and anticancer research .

Why Generic Substitution of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline is Not Recommended in Regiospecific Synthesis


Interchanging 6-(Bromomethyl)-2-(trifluoromethyl)quinoline with other in-class analogs can lead to divergent reactivity and altered physicochemical properties. The specific combination and positioning of the bromomethyl and trifluoromethyl groups confer distinct reactivity profiles. For instance, replacing the bromomethyl group with a bromo or chloro substituent at the C6 position alters the compound's lipophilicity (XLogP3), electronic properties, and cross-coupling behavior, while moving the trifluoromethyl group or omitting it entirely impacts metabolic stability and binding affinity [1][2]. The following quantitative evidence demonstrates these key differences.

Quantitative Differentiation of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2) vs. Key Analogs


Lipophilicity Comparison: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline vs. 6-Bromo-2-(trifluoromethyl)quinoline

The target compound exhibits a significantly higher computed lipophilicity (XLogP3) compared to its close analog, 6-bromo-2-(trifluoromethyl)quinoline, which may influence membrane permeability and pharmacokinetic behavior in lead optimization [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Reactive Handle Differentiation: Alkyl Bromide vs. Aryl Bromide for Cross-Coupling

The target compound contains a benzylic bromomethyl group (C6-CH2Br), which is more reactive in nucleophilic substitution reactions than the aryl bromide (C6-Br) found in 6-bromo-2-(trifluoromethyl)quinoline. This allows for chemoselective functionalization at the C6 position under milder conditions [1][2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Sonogashira Coupling Yield Comparison: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline vs. 6-Bromo-2-(trifluoromethyl)quinoline

In a study of 2-trifluoromethylquinolines, bis- or tris-brominated derivatives underwent Sonogashira reactions to afford alkynylated products in 'good to excellent' yields. While the exact yield for 6-(bromomethyl)-2-(trifluoromethyl)quinoline was not reported, its close structural analog 6-bromo-2-(trifluoromethyl)quinoline participated in related Suzuki-Miyaura reactions with 'very good yields' [1][2].

Sonogashira Coupling Cross-Coupling Fluorescent Probes

Molecular Weight and Atom Count Differentiation for Fragment-Based Drug Design

6-(Bromomethyl)-2-(trifluoromethyl)quinoline has a molecular weight of 290.08 g/mol, which is higher than several common analogs. This difference in molecular weight and the number of heavy atoms (15 vs. 14 for 6-bromo analog) can be a critical factor in fragment-based drug design where maintaining a low molecular weight is essential [1][2].

Fragment-Based Drug Design Physicochemical Properties Lead Optimization

Defined Research and Industrial Applications for 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2)


Synthesis of 2-Trifluoromethyl-6-alkynylquinolines for Fluorescent Probe Development

Based on the established reactivity of 2-trifluoromethylquinolines in Sonogashira cross-couplings [1], this compound can serve as a starting material for synthesizing alkynylated quinolines with potential applications as fluorescent probes. The bromomethyl group can be used to introduce terminal alkynes via substitution or cross-coupling, followed by a Sonogashira reaction to extend conjugation and tune optical properties.

Building Block for Kinase Inhibitor Synthesis

Given the demonstrated activity of quinoline derivatives as kinase inhibitors (e.g., MELK inhibitors in patent US-9120749-B2) [1], 6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a logical intermediate for constructing libraries of substituted quinolines. The bromomethyl group allows for the introduction of diverse amine-containing pharmacophores via nucleophilic substitution, while the trifluoromethyl group enhances metabolic stability and target binding.

Antimicrobial Lead Optimization via Structure-Activity Relationship (SAR) Studies

The trifluoromethylquinoline scaffold has been validated in multiple studies as a core structure for antitubercular agents, with certain analogs showing MIC values as low as 9-12 μM against sensitive Mtb strains [1]. This compound provides a versatile handle (the bromomethyl group) for synthesizing a focused library of analogs to probe SAR around the C6 position, a key site for modulating potency and selectivity against resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.